molecular formula C13H18NO2+ B280474 1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium

1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium

Cat. No.: B280474
M. Wt: 220.29 g/mol
InChI Key: RQBQSJJITDZPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium is an organic compound known for its unique chemical structure and properties. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium typically involves the reaction of 1-methylpyridine with bromoethanol, followed by an acidic cyclization reaction . The reaction conditions usually include:

    Temperature: Room temperature

    Solvent: Water, alcohol, or ketone solvents

    Catalyst: Acidic catalyst for cyclization

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process involves:

    Reactants: 1-methylpyridine and bromoethanol

    Reaction Medium: Inert atmosphere to prevent unwanted side reactions

    Purification: Crystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides

    Reduction: Can be reduced to form different derivatives

    Substitution: Undergoes nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, alcohols, ketones

Major Products

The major products formed from these reactions include:

    Oxides: Formed from oxidation reactions

    Reduced Derivatives: Formed from reduction reactions

    Substituted Compounds: Formed from nucleophilic substitution reactions

Scientific Research Applications

1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst, reducing agent, or ligand in organic synthesis

    Biology: Studied for its potential biological activities and interactions with biomolecules

    Medicine: Investigated for its potential therapeutic properties and drug development

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium involves its interaction with molecular targets and pathways. It acts as a catalyst or ligand, facilitating various chemical reactions by stabilizing transition states and lowering activation energies . The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-ethoxy-2-oxoethyl)pyridinium bromide
  • N-(ethoxycarbonylmethyl)pyridinium bromide

Uniqueness

1-(2-ethoxy-2-oxoethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridinium is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C13H18NO2+

Molecular Weight

220.29 g/mol

IUPAC Name

ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate

InChI

InChI=1S/C13H18NO2/c1-3-16-13(15)9-14-10(2)7-8-11-5-4-6-12(11)14/h7-8H,3-6,9H2,1-2H3/q+1

InChI Key

RQBQSJJITDZPIH-UHFFFAOYSA-N

SMILES

CCOC(=O)C[N+]1=C(C=CC2=C1CCC2)C

Canonical SMILES

CCOC(=O)C[N+]1=C(C=CC2=C1CCC2)C

Origin of Product

United States

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